Molecular Weight and Size Differentiation: Cyclobutylmethoxy vs. Methoxy Analogs
The molecular weight (MW) of 2-(cyclobutylmethoxy)-3-methylpyrazine is 178.23 g/mol, representing a significant increase of 54.10 g/mol compared to the unsubstituted parent pyrazine (MW 124.14 g/mol) and 40.09 g/mol larger than 2-methoxy-3-methylpyrazine (MW 138.17 g/mol) . This increase is due to the presence of the cyclobutyl ring and its methylene linker. In contrast, the more compact analog 2-cyclobutoxy-3-methylpyrazine (MW 164.21 g/mol) is 14.02 g/mol smaller due to the absence of the methylene spacer, resulting in a different electronic and conformational profile .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 178.23 |
| Comparator Or Baseline | Pyrazine (124.14) | 2-Methoxy-3-methylpyrazine (138.17) | 2-Cyclobutoxy-3-methylpyrazine (164.21) |
| Quantified Difference | Target is 54.09 g/mol (43.6%) larger than pyrazine, 40.06 g/mol (29.0%) larger than 2-methoxy analog, and 14.02 g/mol (8.5%) larger than cyclobutoxy analog. |
| Conditions | Calculated based on standard atomic weights (C, H, N, O). |
Why This Matters
This substantial increase in molecular weight and volume directly impacts ligand efficiency metrics in drug discovery, affecting target binding, solubility, and permeability, making it a distinct chemical entity from smaller analogs.
